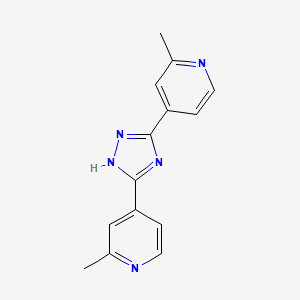
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with two 2-methylpyridin-4-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with triethyl orthoformate to yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole has several scientific research applications:
Coordination Chemistry: It can act as a ligand to form coordination complexes with transition metals, which are useful in catalysis and materials science.
Medicinal Chemistry: The compound has potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks with unique properties.
Wirkmechanismus
The mechanism of action of 3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole involves its ability to coordinate with metal ions through the nitrogen atoms in the triazole and pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. In medicinal chemistry, the compound’s interaction with biological targets can modulate enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-bis(1-imidazoly)pyridine: Another triazole-based ligand with similar coordination properties.
3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine: A related compound with similar structural features and applications.
Uniqueness
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole is unique due to the presence of the 2-methylpyridin-4-yl groups, which can enhance its coordination ability and electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific electronic characteristics.
Eigenschaften
Molekularformel |
C14H13N5 |
|---|---|
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
2-methyl-4-[3-(2-methylpyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C14H13N5/c1-9-7-11(3-5-15-9)13-17-14(19-18-13)12-4-6-16-10(2)8-12/h3-8H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
VTUBKJFCLVZEFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2=NC(=NN2)C3=CC(=NC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B10842613.png)




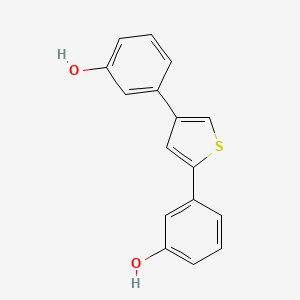
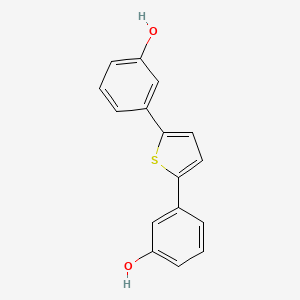
![3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol](/img/structure/B10842655.png)

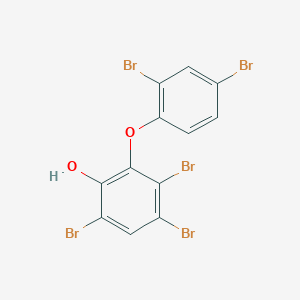
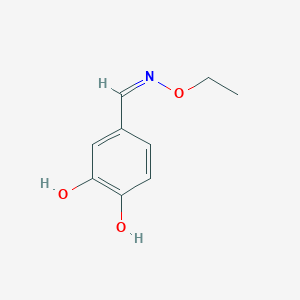
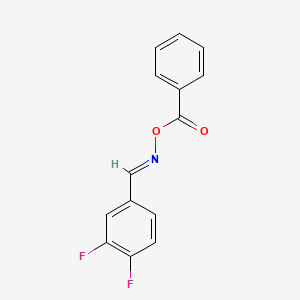

![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)